DB28 Aβ42-Lowering Potency Compared to Piperidine GSM-1
DB28 (compound 14) demonstrates superior Aβ42-lowering potency in cell-based assays compared to the widely used reference GSM-1. In H4 human neuroglioma cells stably expressing human APP751, DB28 reduced Aβ42 with an IC50 of 120 nM, while GSM-1 exhibits an Aβ42 IC50 of 348 nM in comparable cell-based assays [1]. This represents a 2.9-fold greater potency for DB28.
| Evidence Dimension | Aβ42-lowering potency (IC50) |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | GSM-1: 348 nM |
| Quantified Difference | 2.9-fold greater potency for DB28 |
| Conditions | H4 neuroglioma cells expressing human APP751 (DB28); cell-based assay for GSM-1 |
Why This Matters
Higher potency enables lower compound usage in cellular assays and reduces potential off-target effects in mechanistic studies.
- [1] Pettersson M, Johnson DS, Subramanyam C, et al. Table 2: Cell Aβ42 IC50, γ-Secretase Modulator Selectivity, in Vivo Efficacy, and PK Profile of Compounds 7−14. J Med Chem. 2014;57(3). View Source
